ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H30N2O7S2 and its molecular weight is 510.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures related to ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized and tested for various biological activities. For instance, derivatives of cyclopentathiene have been studied for their antimicrobial and antioxidant properties, showing significant activity in certain cases (Raghavendra et al., 2016). These findings suggest potential applications in developing new pharmaceuticals.
Material Science and Polymer Chemistry
Research in material science has explored the synthesis of novel compounds with thiophene and cyclopenta[b]thiophene moieties for use in organic semiconducting materials. Such compounds have been utilized in creating high-performance semiconducting polymers for organic photovoltaic cells, demonstrating the compound's potential in renewable energy technologies (Kim et al., 2014).
Organic Synthesis and Chemical Reactivity
The chemical reactivity of related compounds has been extensively studied, revealing their potential in organic synthesis. For example, reactions involving acylaminocyanoesters and thiophene derivatives have led to the creation of aminothiazoles, highlighting the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Golankiewicz et al., 1985). This research is foundational for developing new synthetic methodologies and discovering new therapeutic agents.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7S2/c1-4-32-23(27)20-18-6-5-7-19(18)33-22(20)24-21(26)16-8-10-17(11-9-16)34(28,29)25(12-14-30-2)13-15-31-3/h8-11H,4-7,12-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABIEEPKHDYPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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